molecular formula C13H22N2 B12671532 4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine CAS No. 84282-23-5

4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine

Cat. No.: B12671532
CAS No.: 84282-23-5
M. Wt: 206.33 g/mol
InChI Key: UKPBRMXSRADUQM-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two amino groups attached to a benzene ring, which is further substituted with a 1,1-dimethylpropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine typically involves the following steps:

    Nitration: The starting material, 2,6-dimethylbenzene, undergoes nitration to introduce nitro groups at the 1 and 3 positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The final step involves the alkylation of the benzene ring with 1,1-dimethylpropyl chloride in the presence of a base such as sodium hydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors for the reduction step and large-scale alkylation reactors for the final step are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dimethylpropyl)phenol: Similar structure but with a hydroxyl group instead of amino groups.

    4-(1,1-Dimethylpropyl)-α-methyl-benzenepropanal: Contains an aldehyde group instead of amino groups.

    Phenol, 4-(1,1-dimethylpropyl)-: Similar structure with a hydroxyl group.

Uniqueness

4-(1,1-Dimethylpropyl)-2,6-dimethylbenzene-1,3-diamine is unique due to the presence of two amino groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different functional groups, such as hydroxyl or aldehyde groups.

Properties

CAS No.

84282-23-5

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

2,4-dimethyl-6-(2-methylbutan-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C13H22N2/c1-6-13(4,5)10-7-8(2)11(14)9(3)12(10)15/h7H,6,14-15H2,1-5H3

InChI Key

UKPBRMXSRADUQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C(=C(C(=C1)C)N)C)N

Origin of Product

United States

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